2-Amino-4,8-naphthalenedisulfonic acid chemical structure
2-Amino-4,8-naphthalenedisulfonic acid chemical structure
Executive Summary
2-Amino-4,8-naphthalenedisulfonic acid (CAS: 131-27-1), industrially known as C-Acid or Cassella Acid , is a critical naphthalene derivative serving as a scaffold in the synthesis of reactive azo dyes and pharmaceutical intermediates.[1] Unlike simple naphthylamines, the presence of two sulfonic acid groups at the 4 and 8 positions confers high water solubility and distinct electronic properties, directing electrophilic substitution during diazo coupling.[1]
This technical guide synthesizes the molecular architecture, safe industrial manufacturing protocols (avoiding carcinogenic precursors), and validated HPLC analytical methods for researchers in organic synthesis and dye chemistry.[1]
Molecular Architecture & Isomerism
The nomenclature of naphthalene derivatives can be ambiguous due to varying numbering conventions. For C-Acid, the IUPAC and industrial designations describe the same connectivity but use different starting points.[1]
-
Industrial Name: 2-Amino-4,8-naphthalenedisulfonic acid.[1][3]
-
Formula:
-
Molecular Weight: 303.31 g/mol [1]
Structural Logic:
The molecule consists of a naphthalene core substituted with an amine group at the
Physicochemical Profile
| Property | Value/Description | Causality/Notes |
| Appearance | White to pale yellow crystalline powder | Coloration often indicates trace oxidation or nitro- impurities.[1] |
| Solubility | High in alkaline water; Moderate in water; Low in EtOH | Disulfonic acid groups render the molecule highly polar and hydrophilic.[1] |
| pKa (Amine) | ~3.5 - 4.0 (Estimated) | Electron-withdrawing sulfonate groups reduce the basicity of the amine compared to 2-naphthylamine.[1] |
| pKa (Sulfonic) | < 1.0 | Strong acid groups; fully ionized at physiological pH.[1] |
| Stability | Stable under ambient conditions | Decomposes at >300°C. Sensitive to strong oxidizers.[1] |
Synthetic Pathways & Manufacturing
Critical Safety Note: Historic routes involving the direct sulfonation of 2-naphthylamine are obsolete and hazardous due to the carcinogenicity of 2-naphthylamine.[1] The modern, authoritative industrial route utilizes the Armstrong Route , starting from naphthalene-1,5-disulfonic acid.[1] This pathway is a self-validating safety system as it bypasses the formation of free
The Armstrong Route (Nitration-Reduction Protocol)[1]
-
Sulfonation: Naphthalene is sulfonated with oleum to yield Naphthalene-1,5-disulfonic acid (Armstrong’s Acid).[1][4]
-
Nitration: Armstrong’s Acid is nitrated to form 3-Nitro-1,5-naphthalenedisulfonic acid.[1][4] The directing effect of the sulfonic acid groups ensures substitution at the meta-position relative to the sulfonate (the
-position of the ring).[1] -
Reduction: The nitro group is reduced to an amine using Iron/Acid (Béchamp reduction) or catalytic hydrogenation (Pd/C).[1]
Caption: Synthesis of C-Acid via the Armstrong Route, ensuring regiospecificity and safety.
Analytical Characterization
To ensure the integrity of C-Acid for use as a drug intermediate or dye precursor, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] Due to the high polarity of the disulfonic acid groups, standard Reverse Phase (RP) chromatography results in poor retention.[1] Two authoritative methods are recommended:
Method A: Ion-Pair Chromatography (Recommended)
This method uses an ion-pairing agent to increase the hydrophobicity of the analyte, allowing retention on a C18 column.[1]
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 10 mM Tetrabutylammonium Hydroxide (TBAH) in Water (pH adjusted to 6.0 with Phosphate buffer).
-
Gradient: 5% B to 40% B over 20 minutes.
-
Detection: UV @ 254 nm.[1]
-
Mechanism: The TBA+ cation pairs with the sulfonate anions (
), forming a neutral, lipophilic complex that interacts with the C18 stationary phase.[1]
Method B: Anion Exchange Chromatography
-
Column: Strong Anion Exchange (SAX).[1]
-
Mobile Phase: Phosphate buffer (pH 3.0) with increasing ionic strength (NaCl gradient).
-
Detection: UV @ 254 nm.[1]
Reactivity & Applications
C-Acid is primarily utilized for its amine functionality, which undergoes diazotization to form diazonium salts.[1] These salts are then coupled with electron-rich aromatics (phenols, amines) to produce azo dyes.[1]
Mechanism of Azo Coupling:
-
Diazotization: C-Acid reacts with
at 0-5°C. The amine ( ) converts to the diazonium group ( ).[1] -
Coupling: The diazonium species acts as a weak electrophile, attacking activated rings (e.g., H-Acid, Gamma Acid) to form the azo bond (
).[1]
Caption: Diazotization and coupling pathway for C-Acid in azo dye synthesis.[1][4][7]
References
-
Biosynth. (2023).[1] 2-Amino-4,8-naphthalenedisulfonic acid Product Data. Retrieved from
-
ChemicalBook. (2023).[1] 2-Amino-4,8-naphthalenedisulfonic acid Properties and Suppliers. Retrieved from
-
National Institutes of Health (NIH) - PubChem. (2023).[1] 2-Aminonaphthalene-1,5-disulfonic acid (Compound Summary). Retrieved from
-
SIELC Technologies. (2023).[1] HPLC Method for Analysis of Naphthalenesulfonic Acids. Retrieved from
-
Ullmann's Encyclopedia of Industrial Chemistry. (2000). Naphthalene Derivatives. Wiley-VCH.[1] (Standard reference for "Armstrong Route" synthesis).
Sources
- 1. US4324742A - Process for separation of naphthalenedisulfonic acids - Google Patents [patents.google.com]
- 2. EP0808343B1 - Process for preparing reactive azo dyes - Google Patents [patents.google.com]
- 3. 2-Amino-4,8-naphthalenedisulfonic acid | 131-27-1 [chemicalbook.com]
- 4. EP0013395B1 - Process for the preparation of 3-nitronaphthalene-1,5-disulfonic acid - Google Patents [patents.google.com]
- 5. Separation of 2,7-Naphthalenedisulfonic acid, 4-amino-3,6-bis[(4-amino-2-sulfophenyl)azo]-5-hydroxy- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. pubs.acs.org [pubs.acs.org]
